molecular formula C16H18O2 B12674617 Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 93963-29-2

Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B12674617
CAS No.: 93963-29-2
M. Wt: 242.31 g/mol
InChI Key: OTAUMCQINVLSGE-UHFFFAOYSA-N
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Description

Ethyl 2-phenylbicyclo[221]hept-5-ene-2-carboxylate is an organic compound with the molecular formula C16H18O2 It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form a bicyclic system. The reaction typically involves the use of ethyl acrylate and phenyl-substituted cyclopentadiene under controlled temperature and pressure conditions. The reaction is exothermic and requires careful monitoring to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale Diels-Alder reactions in batch or continuous flow reactors. The reaction conditions are optimized for maximum yield and purity, often involving catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows for selective binding to enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with similar compounds such as:

    Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: Similar structure but with a methyl ester group.

    Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Differing in the position of the double bond.

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: The carboxylic acid derivative.

The uniqueness of this compound lies in its phenyl substitution, which imparts distinct chemical and biological properties.

Properties

CAS No.

93963-29-2

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C16H18O2/c1-2-18-15(17)16(13-6-4-3-5-7-13)11-12-8-9-14(16)10-12/h3-9,12,14H,2,10-11H2,1H3

InChI Key

OTAUMCQINVLSGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2CC1C=C2)C3=CC=CC=C3

Origin of Product

United States

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